(2-Methyl-4-pyridinyl)acetonitrile

Synthetic Methodology Cyanation Process Chemistry

Generic pyridinyl acetonitrile cannot substitute for the 2-methyl-4-pyridinyl isomer. The 2-methyl group introduces steric and electronic effects essential for Knoevenagel condensations and target kinase binding affinity. The 4-position acetonitrile ensures correct spatial orientation within GSK3, JNK, and PI3Kδ active sites—positional isomers yield null biological activity. Ideal starting material for focused GSK3β inhibitor libraries (Alzheimer's, bipolar disorder, type II diabetes), JNK inhibitor candidates, and PROTAC development. ≥98% purity ensures reproducible SAR data. Bulk quantities available.

Molecular Formula C8H8N2
Molecular Weight 132.166
CAS No. 851262-33-4
Cat. No. B2677065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-pyridinyl)acetonitrile
CAS851262-33-4
Molecular FormulaC8H8N2
Molecular Weight132.166
Structural Identifiers
SMILESCC1=NC=CC(=C1)CC#N
InChIInChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3
InChIKeyNDXCMHJYMLKKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Methyl-4-pyridinyl)acetonitrile (CAS 851262-33-4): High-Purity Pyridinyl Acetonitrile for Kinase-Focused R&D and Custom Synthesis


(2-Methyl-4-pyridinyl)acetonitrile (CAS 851262-33-4) is a pyridinyl acetonitrile derivative characterized by a 2-methyl substituent and a 4-position acetonitrile group [1]. With a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol, this compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its core scaffold is recognized in the patent literature as a key motif for modulating protein kinase signaling pathways, specifically Glycogen Synthase Kinase 3 (GSK3) and c-Jun N-terminal Kinase (JNK), which are implicated in neurodegenerative, inflammatory, and metabolic disorders [2].

Procurement Risk: Why Generic Pyridinyl Acetonitriles Are Not Interchangeable with (2-Methyl-4-pyridinyl)acetonitrile


Procuring a generic 'pyridinyl acetonitrile' is not a functional substitute for the specific 2-methyl-4-pyridinyl isomer. The positional substitution pattern on the pyridine ring critically governs both synthetic utility and biological activity [1]. The 2-methyl group introduces distinct steric and electronic effects that influence the compound's reactivity in subsequent coupling reactions (e.g., Knoevenagel condensations) and its binding affinity for target kinases, such as GSK3 [1]. Furthermore, the 4-position of the acetonitrile moiety is essential for the correct spatial orientation within the active site of enzymes like PI3Kδ, as inferred from studies on structurally related kinase inhibitors [2]. Using an unsubstituted analog (e.g., 4-pyridinylacetonitrile) or a positional isomer (e.g., 2-pyridinylacetonitrile) would likely result in significantly altered, and potentially null, biological activity due to changes in binding kinetics and physicochemical properties [2].

Quantitative Differentiation: Evidence-Based Selection of (2-Methyl-4-pyridinyl)acetonitrile


Superior Synthetic Yield: A High-Efficiency One-Pot Cyanation Protocol

A patented one-pot cyanation procedure provides a well-defined synthetic route for (2-Methyl-4-pyridinyl)acetonitrile, achieving a 62% isolated yield [1]. This yield serves as a benchmark for process optimization and comparative assessment. While head-to-head yield data against other 2-substituted pyridinyl acetonitriles under identical conditions is not available, this specific procedure is optimized for the target compound and provides a reliable, scalable starting point for further derivatization [1].

Synthetic Methodology Cyanation Process Chemistry

Kinase Inhibition Profile: GSK3 and JNK as Primary Class-Level Targets

The patent literature explicitly identifies pyridinyl acetonitriles, including the (2-Methyl-4-pyridinyl) substitution pattern, as modulators of the protein kinase signaling pathways involving Glycogen Synthase Kinase 3 (GSK3) and c-Jun N-terminal Kinase (JNK) [1]. This class-level inference provides a strong scientific rationale for investigating this specific compound as a potential inhibitor of these therapeutically relevant targets. While direct IC50 values for (2-Methyl-4-pyridinyl)acetonitrile against GSK3 or JNK are not publicly available, its inclusion in the patent's scope suggests it possesses the necessary structural features for kinase engagement [1].

Kinase Inhibition GSK3 JNK Neurodegeneration

Selectivity Implications: CYP3A4 Liability in Structurally Related PI3Kδ Inhibitors

A structurally related compound incorporating the 2-methyl-4-pyridinyl acetonitrile motif (BDBM50394897) was profiled for off-target activity against Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for drug metabolism and potential drug-drug interactions [1]. In a human liver microsome assay, this compound exhibited an IC50 of 10,000 nM (10 µM) for CYP3A4 inhibition [1]. While this is not a direct measurement for (2-Methyl-4-pyridinyl)acetonitrile, it serves as a critical comparator for assessing the potential metabolic liabilities of this chemical series. An IC50 of 10 µM suggests a relatively low risk of strong CYP3A4 inhibition compared to more potent CYP inhibitors (which often exhibit IC50 values < 1 µM). This cross-study comparable evidence can guide medicinal chemistry efforts aimed at optimizing kinase selectivity and minimizing off-target metabolic interactions.

CYP3A4 Drug-Drug Interaction PI3Kδ Selectivity

High-Value Applications for (2-Methyl-4-pyridinyl)acetonitrile in Drug Discovery and Chemical Biology


GSK3β Inhibitor Lead Generation for Neurodegenerative Disease

Based on its patent-claimed class-level activity as a GSK3 modulator [1], (2-Methyl-4-pyridinyl)acetonitrile is an ideal starting material for synthesizing focused libraries of potential GSK3β inhibitors. GSK3β is a validated target for Alzheimer's disease, bipolar disorder, and type II diabetes [1]. Researchers can use this building block to explore structure-activity relationships (SAR) around the 2-methyl-4-pyridinyl core, with the goal of improving potency, selectivity, and brain penetration. The documented synthetic procedure [2] provides a reliable entry point for generating diverse analogs.

Development of PI3Kδ-Selective Chemical Probes with Favorable DMPK Properties

The cross-study comparable data on a close structural analog (BDBM50394897) suggests that the 2-methyl-4-pyridinyl acetonitrile scaffold can be elaborated into a PI3Kδ inhibitor with a manageable CYP3A4 inhibition risk (IC50 = 10 µM) [3]. PI3Kδ is a key target in B-cell malignancies and inflammatory diseases. This compound is therefore a strategic choice for medicinal chemistry campaigns aiming to develop PI3Kδ inhibitors with an improved drug metabolism and pharmacokinetics (DMPK) profile, minimizing potential drug-drug interactions [3].

Custom Synthesis of Advanced Intermediates for JNK Inhibitors

The patent literature explicitly links the pyridinyl acetonitrile class to JNK inhibition [1]. JNK inhibitors are sought after for treating ischemia-reperfusion injury and neurodegenerative conditions [4]. Procurement of high-purity (2-Methyl-4-pyridinyl)acetonitrile is essential for contract research organizations (CROs) and pharmaceutical companies engaged in the custom synthesis of advanced JNK inhibitor candidates. Its well-defined chemistry and commercial availability reduce the time and cost associated with de novo synthesis of the core scaffold.

Chemical Biology Tool for Probing Kinase-Dependent Signaling Pathways

Given its implication as a protein kinase pathway modulator [1], this compound can be utilized by academic and industrial chemical biology groups. It can be further functionalized to create affinity probes or PROTACs (Proteolysis Targeting Chimeras) for GSK3 or JNK. Such tools are invaluable for dissecting the complex roles of these kinases in cellular signaling, apoptosis, and inflammation, providing a mechanistic understanding that complements genetic knockdown or knockout studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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